
Illudin S
概要
説明
準備方法
合成経路と反応条件
イリュジンSは、さまざまな化学経路を通じて合成することができます。一般的な方法の1つは、オオワライタケ属を制御された環境で培養することです。 キノコは、グルコースやコーンスティープソリッドなどの特定の栄養素を含む培地で栽培され、イリュジンSの生産を最適化します . 次に、高速逆流クロマトグラフィーなどの技術を用いて、化合物を抽出および精製します .
工業生産方法
イリュジンSの工業生産には、バイオリアクター内でのオオワライタケの大規模培養が含まれます。 このプロセスには、pH、温度、栄養分の供給などの生育条件を最適化して、イリュジンSの収量を最大化することが含まれます . その後、抽出された化合物を精製して、さらなる用途に適した高純度レベルを実現します .
化学反応の分析
反応の種類
イリュジンSは、以下を含むさまざまな化学反応を起こします。
酸化: イリュジンSは、より反応性の高い中間体を形成するために酸化される可能性があります。
還元: 還元反応は、イリュジンSのエノン構造を変更する可能性があります。
一般的な試薬と条件
イリュジンSとの反応に使用される一般的な試薬には、システインやシステイン含有ペプチドなどのチオール求核剤が含まれ、生理的pHでイリュジンSと反応します . その他の試薬には、イリュジンSの化学構造を修飾する酸化剤および還元剤が含まれます。
生成される主要な生成物
イリュジンSとの反応から生成される主要な生成物には、細胞毒性特性が変化したさまざまな誘導体が含まれます。 たとえば、アシルフルベン誘導体は、置換反応を通じて形成され、増強された細胞毒性と遺伝毒性を示しています .
科学的研究の応用
Clinical Applications
Illudin S has been explored for its therapeutic potential in oncology. Its semi-synthetic derivative, Irofulven (hydroxymethylacylfulvene), is currently undergoing clinical trials for various cancers. The following table summarizes key findings regarding this compound and Irofulven:
Mutagenicity and Genotoxicity
Research has highlighted the mutagenic potential of this compound. Chronic exposure leads to specific mutational signatures characterized by single and double base substitutions as well as indels. The compound's ability to induce oxidative stress further complicates its mutagenic profile . Notably:
- Translesion Synthesis : Collateral mutations suggest that translesion synthesis pathways are involved in the cellular response to this compound treatment, indicating a complex interplay between DNA damage and repair mechanisms .
- Impact on DNA Repair Pathways : The lesions caused by this compound appear to evade global repair systems, necessitating specialized responses from transcription-coupled repair pathways .
Case Studies
Several studies have investigated the effects of this compound on various cell lines:
- Human Fibroblasts : A study demonstrated that fibroblasts exposed to this compound showed significant inhibition of transcriptional activity, which could be reversed by an active NER system. This highlights the critical role of specific repair factors in mitigating the drug's cytotoxic effects .
- Cancer Cell Lines : Research involving colon cancer cell lines has shown that while both this compound and Irofulven induce DNA adducts, their biological responses differ significantly. Irofulven exhibits a more favorable therapeutic index compared to this compound due to its reduced toxicity and enhanced bioactivation through specific enzymes .
作用機序
イリュジンSは、主にDNAアルキル化を通じてその効果を発揮します。 DNAと共有結合を形成することにより、DNA合成を阻害し、DNA損傷と細胞死を引き起こします . この化合物は、ヒト白血病細胞の細胞周期のG1-S期界面もブロックします . イリュジンSの分子標的には、DNA、およびDNA複製と修復に関与するさまざまな細胞タンパク質が含まれます .
類似化合物との比較
類似化合物
イリュジンM: オオワライタケから単離された別のセスキテルペンであり、細胞毒性を持つことで知られています.
アシルフルベン誘導体: (−)-6-ヒドロキシメチルアシルフルベン (イロフルベン) などのイリュジンSの半合成誘導体であり、治療指数が向上しています.
イリュジンSの独自性
イリュジンSは、強力な細胞毒性とDNAと共有結合を形成する能力により、有意なDNA損傷を引き起こすため、独自です。 イロフルベンなどのその誘導体は、イリュジンSの抗がん特性を維持しながら、毒性を軽減するために開発されました .
生物活性
Illudin S, a natural sesquiterpene derived from the fungus Omphalotus olearius, has garnered attention for its potent biological activity, particularly its anti-tumor properties. This article delves into the mechanisms of action, cellular interactions, and mutagenic potential of this compound, supported by various research findings and case studies.
This compound exerts its cytotoxic effects primarily through the formation of DNA lesions. These lesions are generated by unstable active metabolites that interfere with DNA replication and transcription processes. Research indicates that approximately 90% of the lethal effects of this compound in human fibroblasts can be mitigated by an active nucleotide excision repair (NER) system, specifically through transcription-coupled NER (TC-NER) pathways .
Key Findings:
- DNA Damage Induction : this compound induces DNA lesions that stall replication forks and activate cellular stress responses. This leads to a significant accumulation of DNA damage .
- Repair Mechanisms : The core NER enzymes (XPA, XPF, XPG, and TFIIH) are essential for recovery from this compound-induced lesions. However, base excision repair (BER) and non-homologous end joining (NHEJ) do not significantly contribute to the processing of these lesions .
- Mutagenicity : Chronic exposure to this compound results in distinct mutational signatures characterized by single and double base substitutions, primarily affecting purine residues. This suggests a strong transcriptional strand bias in the repair process .
Case Studies
Several studies have explored the biological activity of this compound in various cellular contexts:
- Cellular Bioactivation : A study quantified this compound-DNA adducts in engineered colon cancer cell lines to assess how bioactivation influences cytotoxicity. The findings revealed that while this compound can be metabolized by certain enzymes, its toxicity does not directly correlate with these metabolic pathways .
- Transcription-Coupled Repair : Research involving xeroderma pigmentosum cell strains demonstrated that cells deficient in TC-NER exhibited heightened sensitivity to this compound, emphasizing the drug's reliance on specific DNA repair mechanisms for cellular recovery .
- Comparative Analysis with Irofulven : Irofulven, a semi-synthetic analog of this compound, was shown to have a more favorable therapeutic index in preclinical models. This highlights how minor structural modifications can significantly alter biological activity and therapeutic potential .
Table 1: Summary of Key Biological Effects of this compound
特性
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Illudin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illudin S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILLUDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。